Cas no 1270416-49-3 (1-(2-bromo-5-fluorophenyl)ethan-1-amine)

1-(2-Bromo-5-fluorophenyl)ethan-1-amine is a halogenated aromatic amine with a bromo and fluoro substituent on the phenyl ring, offering distinct reactivity for synthetic applications. The presence of both electron-withdrawing groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, where selective functionalization is required. The amine moiety provides a versatile handle for further derivatization, making it valuable in pharmaceutical and agrochemical intermediate synthesis. Its well-defined structure ensures consistent performance in nucleophilic substitution and condensation reactions. The compound is typically handled under inert conditions due to its sensitivity, and its purity is critical for high-yield transformations.
1-(2-bromo-5-fluorophenyl)ethan-1-amine structure
1270416-49-3 structure
Product Name:1-(2-bromo-5-fluorophenyl)ethan-1-amine
CAS No:1270416-49-3
MF:C8H9BrFN
MW:218.066164731979
CID:2184952
PubChem ID:83350018
Update Time:2025-10-22

1-(2-bromo-5-fluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-5-fluorophenyl)ethylamine
    • 1-(2-Bromo-5-fluorophenyl)ethanamine
    • (R)-1-(2-BROMO-5-FLUOROPHENYL)ETHAN-1-AMINE
    • (S)-1-(2-BROMO-5-FLUOROPHENYL)ETHAN-1-AMINE
    • 1-(2-bromo-5-fluorophenyl)ethan-1-amine
    • (R)-1-(2-BROMO-5-FLUOROPHENYL)ETHANAMINE
    • CS-0370614
    • SY383991
    • MFCD07772557
    • EN300-1911760
    • MFCD18710635
    • MFCD07772673
    • SY383998
    • DB-310843
    • A1-03356
    • (S)-1-(2-BROMO-5-FLUOROPHENYL)ETHANAMINE
    • SY383994
    • 1270416-49-3
    • Inchi: 1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3
    • InChI Key: CQRICPAZGLNNEM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(C)N)F

Computed Properties

  • Exact Mass: 216.99024g/mol
  • Monoisotopic Mass: 216.99024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 242.2±25.0 °C at 760 mmHg
  • Flash Point: 100.3±23.2 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-(2-bromo-5-fluorophenyl)ethan-1-amine Security Information

1-(2-bromo-5-fluorophenyl)ethan-1-amine Pricemore >>

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Additional information on 1-(2-bromo-5-fluorophenyl)ethan-1-amine

Introduction to 1-(2-bromo-5-fluorophenyl)ethan-1-amine (CAS No. 1270416-49-3)

1-(2-bromo-5-fluorophenyl)ethan-1-amine, also known by its CAS number 1270416-49-3, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and fluorinated phenyl group attached to an ethylamine moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of 1-(2-bromo-5-fluorophenyl)ethan-1-amine can be represented as C9H9BrFN. The bromine and fluorine atoms play crucial roles in modulating the compound's reactivity and selectivity, making it a versatile building block for the development of novel compounds. Recent studies have highlighted its potential in the synthesis of drugs targeting specific receptors and enzymes, particularly in the treatment of neurological disorders and cancer.

In the realm of medicinal chemistry, 1-(2-bromo-5-fluorophenyl)ethan-1-amine has been explored for its ability to act as a precursor in the synthesis of serotonin receptor ligands. Serotonin receptors are integral to various physiological processes, including mood regulation, sleep, and appetite. By modulating these receptors, compounds derived from 1-(2-bromo-5-fluorophenyl)ethan-1-amine have shown promise in treating conditions such as depression, anxiety, and chronic pain.

Beyond its applications in serotonin receptor modulation, 1-(2-bromo-5-fluorophenyl)ethan-1-amine has also been investigated for its potential as an intermediate in the synthesis of antitumor agents. Research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The bromine and fluorine substituents contribute to the compound's ability to penetrate cell membranes and interact with specific targets within cancer cells, thereby enhancing its therapeutic efficacy.

The synthetic route to 1-(2-bromo-5-fluorophenyl)ethan-1-amine involves several well-established chemical transformations. One common approach involves the reaction of 2-bromo-5-fluorobenzaldehyde with ethylamine under appropriate conditions. This reaction typically proceeds via a reductive amination process, which can be optimized to achieve high yields and purity. The resulting product can then be further modified through various functional group manipulations to generate a wide range of derivatives with diverse biological activities.

In addition to its pharmaceutical applications, 1-(2-bromo-5-fluorophenyl)ethan-1-amine has also found use in the development of agrochemicals. Its unique structural features make it suitable for the synthesis of herbicides and fungicides that target specific plant pathogens without causing significant environmental harm. Recent advancements in green chemistry have led to the development of more sustainable synthetic methods for producing this compound, reducing the environmental impact associated with its production.

The safety profile of 1-(2-bromo-5-fluorophenyl)ethan-1-amine is an important consideration in both research and industrial settings. While it is not classified as a hazardous material, proper handling and storage practices are essential to ensure worker safety and prevent contamination. Researchers should adhere to standard laboratory protocols when working with this compound, including the use of personal protective equipment (PPE) and appropriate ventilation systems.

In conclusion, 1-(2-bromo-5-fluorophenyl)ethan-1-amine (CAS No. 1270416-49-3) is a versatile compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique structural features and chemical properties make it an attractive intermediate for the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern scientific endeavors.

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